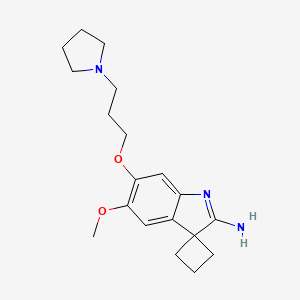![molecular formula C23H27F3N4O B605104 Urea, N-[[2-(3,3-dimethylbutyl)-4-(trifluoromethyl)phenyl]methyl]-N'-(1-methyl-1H-indazol-4-yl)- CAS No. 1008529-42-7](/img/structure/B605104.png)
Urea, N-[[2-(3,3-dimethylbutyl)-4-(trifluoromethyl)phenyl]methyl]-N'-(1-methyl-1H-indazol-4-yl)-
描述
准备方法
合成路线和反应条件
ABT116的合成涉及多个步骤,从关键中间体的制备开始。一种常见的合成路线包括以下步骤:
中间体的形成: 第一步涉及3,3-二甲基丁胺与4-(三氟甲基)苯甲醛反应形成亚胺中间体。
环化: 亚胺中间体与1-甲基-1H-吲唑-4-羧酸发生环化反应,形成ABT116的核心结构。
工业生产方法
ABT116的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,例如温度、压力和溶剂选择,以确保高收率和纯度。最终产品通常使用重结晶或色谱等技术进行纯化 .
化学反应分析
反应类型
ABT116会经历各种化学反应,包括:
氧化: ABT116可以使用常见的氧化剂,如高锰酸钾或过氧化氢进行氧化。
还原: 还原反应可以使用还原剂,如氢化铝锂或硼氢化钠进行。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 在催化剂存在下,使用溴或氯进行卤化.
主要形成的产物
氧化: 形成羧酸或酮。
还原: 形成醇或胺。
取代: 形成卤代衍生物.
科学研究应用
ABT116具有广泛的科学研究应用,包括:
化学: 用作模型化合物,研究瞬时受体电位香草素1型拮抗剂的行为。
生物学: 研究其在调节疼痛通路和伤害感受中的作用。
医学: 探索其在为骨关节炎和滑膜炎等疾病提供镇痛方面的潜力。
工业: 用于开发新的止痛药物和疼痛管理疗法.
作用机制
ABT116通过拮抗瞬时受体电位香草素1型受体来发挥作用。该受体是一种配体门控非选择性阳离子通道,在伤害感受和疼痛感知中起着至关重要的作用。通过阻断该受体,ABT116减少了钙离子的流入,从而减弱疼痛信号。涉及的分子靶标和通路包括调节细胞内钙浓度和抑制疼痛相关信号通路 .
相似化合物的比较
ABT116与其他瞬时受体电位香草素1型拮抗剂进行比较,例如:
- A-425619
- A-784168
- AMG8163
- AMG9810
- 辣椒素嗪
- JNJ-17203213
- JYL1421
独特性
ABT116因其对瞬时受体电位香草素1型受体的强大效力和选择性而脱颖而出。它在临床前研究中显示出其镇痛作用的良好结果,使其成为进一步研究和开发的宝贵化合物 .
属性
CAS 编号 |
1008529-42-7 |
|---|---|
分子式 |
C23H27F3N4O |
分子量 |
432.5 g/mol |
IUPAC 名称 |
1-[[2-(3,3-dimethylbutyl)-4-(trifluoromethyl)phenyl]methyl]-3-(1-methylindazol-4-yl)urea |
InChI |
InChI=1S/C23H27F3N4O/c1-22(2,3)11-10-15-12-17(23(24,25)26)9-8-16(15)13-27-21(31)29-19-6-5-7-20-18(19)14-28-30(20)4/h5-9,12,14H,10-11,13H2,1-4H3,(H2,27,29,31) |
InChI 键 |
SMJCAASNPAKOIB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CCC1=C(C=CC(=C1)C(F)(F)F)CNC(=O)NC2=C3C=NN(C3=CC=C2)C |
规范 SMILES |
CC(C)(C)CCC1=C(C=CC(=C1)C(F)(F)F)CNC(=O)NC2=C3C=NN(C3=CC=C2)C |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
ABT-116; ABT 116; ABT116; |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

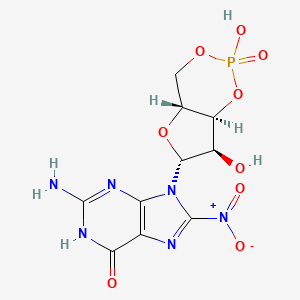
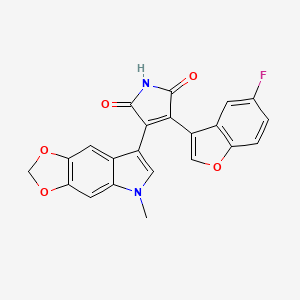
![1-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl]-3,3-diphenylpiperidin-2-one](/img/structure/B605027.png)
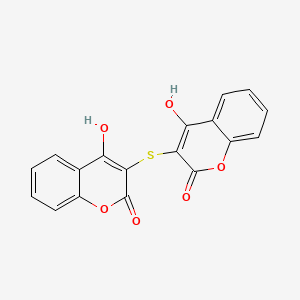
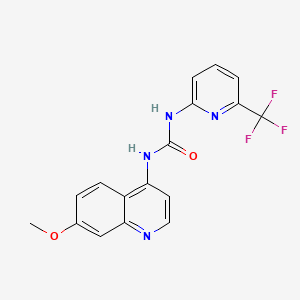
![N-[4-({[(3s)-Oxolan-3-Yl]methyl}carbamoyl)phenyl]-1,3-Dihydro-2h-Isoindole-2-Carboxamide](/img/structure/B605034.png)

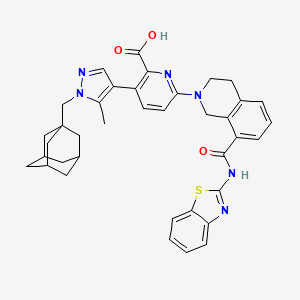
![5-[(3-phenoxyphenyl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]benzene-1,2,4-tricarboxylic acid](/img/structure/B605040.png)
![(E)-3-[2-(4-chlorophenyl)sulfanylphenyl]-N-[4-(dimethylamino)butyl]prop-2-enamide;hydrochloride](/img/structure/B605042.png)
